molecular formula C3HBrF4O2 B084029 2-Bromo-2,3,3,3-tetrafluoropropanoic acid CAS No. 13859-31-9

2-Bromo-2,3,3,3-tetrafluoropropanoic acid

Cat. No. B084029
CAS RN: 13859-31-9
M. Wt: 224.94 g/mol
InChI Key: QUWQIQACQOVGDT-UHFFFAOYSA-N
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Description

Introduction 2-Bromo-2,3,3,3-tetrafluoropropanoic acid is a fluorinated compound that has been the subject of various chemical studies due to its unique structural and chemical properties.

Synthesis Analysis One study reported the synthesis of α-fluoro-α-(trifluoromethyl)-β-amino esters using 2-bromo-2,3,3,3-tetrafluoropropanoate and chiral imines in the presence of zinc, highlighting the compound's reactivity and utility in creating optically active esters (Sekiguchi et al., 2004).

Molecular Structure Analysis The molecular structure of 2-bromo-2,3,3,3-tetrafluoropropanoic acid is characterized by the presence of bromine and fluorine atoms, which significantly influence its chemical behavior and reactivity.

Chemical Reactions and Properties In a study on photocatalytic reactions, 2-bromo-3,3,3-trifluoropropene, a related compound, was used in defluorinative reactions with N-aryl amino acids, indicating the compound's potential in radical cyclization processes (Zeng et al., 2022).

Physical Properties Analysis The physical properties of 2-bromo-2,3,3,3-tetrafluoropropanoic acid, like boiling and melting points, solubility, and density, are influenced by the presence of both bromine and fluorine atoms, which impart unique characteristics to the compound.

Chemical Properties Analysis Its chemical properties, such as reactivity with various nucleophiles and the ability to participate in complex chemical reactions, are a focal point of research, as demonstrated by a study on its reaction with organolithium reagents (Yamada et al., 2011).

Scientific Research Applications

1. Zinc-mediated Coupling Reaction

  • Application Summary: This compound is used in the synthesis of optically active α-fluoro-α-(trifluoromethyl)-β-amino esters .
  • Methods of Application: The reactions of benzyl 2-bromo-2,3,3,3-tetrafluoropropanoate with various types of chiral imines in the presence of zinc in THF at room temperature .
  • Results: The reactions afford the threo- and erythro-isomers of α-fluoro-α-(trifluoromethyl)-β-amino esters with high diasteremeric excesses in fair to good chemical yields .

2. Atmospheric Degradation

  • Application Summary: 2-Bromo-2,3,3,3-tetrafluoropropanoic acid is used as a fire extinguishing agent in confined spaces . Its atmospheric degradation is studied to assess its environmental impact .
  • Methods of Application: Kinetic and product studies of its degradation in the atmospheric environment are performed .
  • Results: The main product is the CF3CBrCH2OH radical, which may produce a series of compounds by further reaction with O2, NO, etc .

3. Fire Suppressant

  • Application Summary: 2-Bromo-2,3,3,3-tetrafluoropropanoic acid is considered as a fire suppressant to replace CF3Br for use in aircraft cargo bays .
  • Methods of Application: Cup burner tests are conducted .
  • Results: 2-Bromo-2,3,3,3-tetrafluoropropanoic acid is found to be an effective flame extinguisher at concentrations similar to those required by CF3Br .

4. Palladium-catalyzed Cross-coupling

  • Application Summary: A palladium-catalyzed cross-coupling of unactivated alkylzinc reagents with 2-bromo-3,3,3-trifluoropropanoic acid has been developed .
  • Methods of Application: This method is used as a key step to prepare a series of trifluoromethylated and difluoromethylated amino acids .
  • Results: These amino acids are of great interest in peptide/protein-based chemical biology .

5. Synthesis of Fluorinated Organic Compounds

  • Application Summary: 2-Bromo-2,3,3,3-tetrafluoropropanoic acid is a highly valuable synthon in synthetic chemistry and has been widely used in organic synthesis .
  • Methods of Application: It is used in various reactions including addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, SN2’ reactions, and Stetter reactions .
  • Results: These reactions are used for the construction of various fluorinated organic compounds .

6. Halon Replacement

  • Application Summary: 2-Bromo-2,3,3,3-tetrafluoropropanoic acid is finding application as a fire extinguishing agent in confined spaces as a new kind of Halon replacement .
  • Methods of Application: Its environmental impact is assessed by performing kinetic and product studies of its degradation in the atmospheric environment .
  • Results: The main product is the CF3CBrCH2OH radical, which may produce a series of compounds by further reaction with O2, NO, etc .

7. Synthesis of Fluorinated Organic Compounds

  • Application Summary: 2-Bromo-2,3,3,3-tetrafluoropropanoic acid is a highly valuable synthon in synthetic chemistry and has been widely used in organic synthesis .
  • Methods of Application: It is used in various reactions including addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, SN2’ reactions, and Stetter reactions .
  • Results: These reactions are used for the construction of various fluorinated organic compounds .

8. Halon Replacement

  • Application Summary: 2-Bromo-2,3,3,3-tetrafluoropropanoic acid is finding application as a fire extinguishing agent in confined spaces as a new kind of Halon replacement .
  • Methods of Application: Its environmental impact is assessed by performing kinetic and product studies of its degradation in the atmospheric environment .
  • Results: The main product is the CF3CBrCH2OH radical, which may produce a series of compounds by further reaction with O2, NO, etc .

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It’s classified under Storage Class Code 13, which refers to non-combustible solids . The flash point is not applicable .

Future Directions

The future directions of 2-Bromo-2,3,3,3-tetrafluoropropanoic acid are not clear from the available information. It’s part of a collection of unique chemicals provided to early discovery researchers , suggesting it may have potential applications in various fields of research.

properties

IUPAC Name

2-bromo-2,3,3,3-tetrafluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrF4O2/c4-2(5,1(9)10)3(6,7)8/h(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWQIQACQOVGDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382100
Record name 2-bromo-2,3,3,3-tetrafluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2,3,3,3-tetrafluoropropanoic acid

CAS RN

13859-31-9
Record name 2-bromo-2,3,3,3-tetrafluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Sato, T Sekiguchi, T Ishihara, T Konno… - Chemistry …, 2004 - journal.csj.jp
N-Methoxy-N-methyl-2-bromo-2,3,3,3-tetrafluoropropanamide underwent highly stereoselective aldol-type reaction with various aldehydes under the influence of triphenylphosphine—a …
Number of citations: 11 www.journal.csj.jp

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